(2S)-2-Methyldecan-1-OL
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Overview
Description
(2S)-2-Methyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decane chain, with a methyl group (-CH3) substituent on the same carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyldecan-1-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-methyl-2-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where 2-methyl-1-decanone reacts with a Grignard reagent like methylmagnesium bromide (CH3MgBr) followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation is also employed, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: 2-methyl-2-decanone, 2-methyl-decanoic acid.
Reduction: Decane.
Substitution: 2-methyl-1-decanol derivatives with various substituents.
Scientific Research Applications
(2S)-2-Methyldecan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Methyldecan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function.
Pathways: It can modulate enzymatic activities and interact with cell membranes, affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
(2R)-2-Methyldecan-1-OL: The enantiomer of (2S)-2-Methyldecan-1-OL with a different spatial arrangement.
2-Decanol: A similar compound without the methyl substituent.
2-Methyl-1-decanol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The (2S) configuration imparts unique stereochemical properties, making it valuable in enantioselective synthesis.
Functional Group Position: The specific placement of the hydroxyl and methyl groups influences its reactivity and interactions with other molecules.
Properties
CAS No. |
79847-79-3 |
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Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
(2S)-2-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
JZEUFFFBEMAJHS-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)CO |
Canonical SMILES |
CCCCCCCCC(C)CO |
Origin of Product |
United States |
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